Methyl Ester vs. Ethyl Ester Analog: Quantified Differences in Lipophilicity and Aqueous Solubility
The methyl ester substitution on Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate confers a markedly lower predicted lipophilicity (LogP = 0.2717) compared to the corresponding ethyl ester analog (estimated LogP ≈ 1.02). This quantifiable difference—a ΔLogP of approximately 0.75—represents a substantial shift in hydrophobicity that directly impacts both reaction medium compatibility and predicted membrane permeability in biological systems [1]. In parallel, the target compound exhibits superior aqueous solubility (120 g/L at 25 °C, calculated) relative to the 7-methyl-1,4-dioxaspiro[4.5]decan-8-one scaffold (60 g/L at 25 °C, calculated), providing a twofold enhancement in water solubility that facilitates aqueous-phase reaction conditions and simplifies workup procedures .
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) and Aqueous Solubility |
|---|---|
| Target Compound Data | LogP = 0.2717; Aqueous solubility = 120 g/L (25 °C) |
| Comparator Or Baseline | Ethyl ester analog: LogP ≈ 1.02 (estimated); 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: solubility = 60 g/L (25 °C) |
| Quantified Difference | ΔLogP ≈ -0.75 (lower lipophilicity); 2× higher aqueous solubility (120 vs. 60 g/L) |
| Conditions | Calculated values using Advanced Chemistry Development (ACD/Labs) Software V11.02 (©1994-2018 ACD/Labs); 25 °C |
Why This Matters
Lower LogP and higher aqueous solubility enable more versatile reaction media selection and reduced organic solvent consumption, while also predicting favorable oral bioavailability characteristics in downstream drug development programs.
- [1] Molbase. Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 52506-21-5). Calculated LogP: 0.2717. PSA: 61.83 Ų. View Source
